molecular formula C20H23F2N3O2 B2568669 2-(2-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049412-35-2

2-(2-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide

Cat. No.: B2568669
CAS No.: 1049412-35-2
M. Wt: 375.42
InChI Key: GBVYMHHMSCHRTE-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of fluorinated phenyl groups and a piperazine ring, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 2-fluorophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-fluorophenoxy)acetyl chloride.

    Piperazine Derivative Formation: The next step involves the reaction of 4-(4-fluorophenyl)piperazine with an appropriate alkylating agent to introduce the ethyl group, forming N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amine.

    Final Coupling Reaction: The final step is the coupling of the intermediate 2-(2-fluorophenoxy)acetyl chloride with N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes, due to its structural similarity to bioactive molecules.

    Medicine: Explored for its potential therapeutic effects, including its role as a ligand for certain receptors or as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with molecular targets such as receptors or enzymes. The compound’s fluorinated phenyl groups and piperazine ring allow it to bind to specific sites, potentially modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide: Similar structure but with a chlorine atom instead of a fluorine atom on one of the phenyl rings.

    2-(2-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide: Similar structure but with a chlorine atom instead of a fluorine atom on the other phenyl ring.

    2-(2-fluorophenoxy)-N-(2-(4-(4-methylphenyl)piperazin-1-yl)ethyl)acetamide: Similar structure but with a methyl group instead of a fluorine atom on one of the phenyl rings.

Uniqueness

The uniqueness of 2-(2-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide lies in its specific combination of fluorinated phenyl groups and a piperazine ring, which confer distinct physicochemical properties and biological activities. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O2/c21-16-5-7-17(8-6-16)25-13-11-24(12-14-25)10-9-23-20(26)15-27-19-4-2-1-3-18(19)22/h1-8H,9-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVYMHHMSCHRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)COC2=CC=CC=C2F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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